molecular formula C12H13N3 B1506135 2-(3-(Pyrimidin-2-yl)phenyl)ethanamine

2-(3-(Pyrimidin-2-yl)phenyl)ethanamine

Cat. No.: B1506135
M. Wt: 199.25 g/mol
InChI Key: YLYPEGFIUGOLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Pyrimidin-2-yl)phenyl)ethanamine is a small organic molecule composed of a phenyl ring substituted at the 3-position with a pyrimidin-2-yl group and an ethanamine side chain. This structural balance makes it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions, such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

2-(3-pyrimidin-2-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-6-5-10-3-1-4-11(9-10)12-14-7-2-8-15-12/h1-4,7-9H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPEGFIUGOLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name (CAS/Reference) Molecular Formula Key Substituents/Features Implications for Properties Evidence ID
2-(3-(Pyrimidin-2-yl)phenyl)ethanamine C12H12N3 Pyrimidin-2-yl, phenyl, ethanamine Balanced lipophilicity/polarity; CNS potential -
(S)-2-phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine C18H17N3 4-phenylpyrimidine, stereogenic center Increased steric bulk; altered receptor selectivity [6]
2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine HCl C12H18N6O2S·HCl Piperazine-sulfonyl, pyrimidine Enhanced solubility; potential for ion-channel modulation [4]
2-(3-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine C15H21F3N2 Trifluoromethyl, 3-methylpiperidinyl Improved metabolic stability; higher logP [5]
2-Phenylimidazo[1,2-a]pyridine-3-ethanamine C15H14N3 Imidazopyridine fused ring Strong aromatic stacking; CNS bioavailability challenges [7]
1-(5-Fluoropyrimidin-2-yl)ethanamine C6H7FN3 5-Fluoropyrimidine, no phenyl group Reduced lipophilicity; improved metabolic stability [9]
Key Observations:
  • Pyrimidine Modifications : Fluorination (e.g., 5-F substitution in ) enhances electronegativity, improving binding to targets like kinases or nucleic acids.
  • Phenyl vs. Heterocyclic Rings : Compounds with fused rings (e.g., imidazopyridine in ) exhibit stronger aromatic interactions but may suffer from solubility issues.
  • Amine Substituents : Piperazine () or piperidinyl groups () introduce basicity and solubility, whereas trifluoromethyl groups () increase metabolic resistance.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Activity Profiles
Compound Molecular Weight logP (Predicted) Solubility Target Relevance Evidence ID
Target Compound 198.25 g/mol ~2.1 Moderate (free base) Kinases, H1/H3 receptors -
(S)-2-phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine 275.35 g/mol ~3.5 Low Steroidogenic enzymes, CNS targets [6]
2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine HCl 362.84 g/mol ~1.8 High (ionic form) Ion channels, GPCRs [4]
2-(3-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine 286.34 g/mol ~3.8 Moderate Histamine receptors (H1/H3) [5]
2-Phenylimidazo[1,2-a]pyridine-3-ethanamine 236.30 g/mol ~2.7 Low CNS disorders, GABA receptors [7]
Key Findings:
  • Molecular Weight : Higher molecular weights (e.g., 362.84 g/mol in ) correlate with reduced blood-brain barrier (BBB) penetration.
  • logP and Solubility : Trifluoromethyl groups () increase logP, favoring membrane permeability but risking hepatotoxicity. Piperazine-sulfonyl derivatives () improve aqueous solubility via ionic interactions.
  • Target Selectivity : Pyrimidine-containing analogs () show affinity for nucleotide-binding proteins, while imidazole/imidazopyridine derivatives () target neurotransmitter receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.